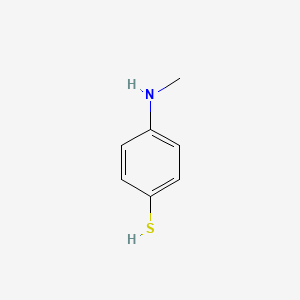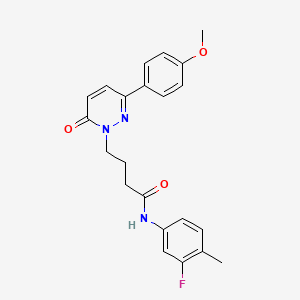![molecular formula C25H20F2N2O3S2 B2606647 N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105229-86-4](/img/structure/B2606647.png)
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H20F2N2O3S2 and its molecular weight is 498.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipathogenic Activity of Thiourea Derivatives
A study by Limban, Marutescu, and Chifiriuc (2011) highlights the synthesis and characterization of acylthioureas with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds, related structurally to the specified chemical, demonstrate potential for the development of novel antimicrobial agents with antibiofilm properties, emphasizing their relevance in addressing biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Fluorinated Sulfones Synthesis
Research by Sharma et al. (1999) on the synthesis of fluorophenothiazines via Smiles rearrangement provides a foundation for the generation of fluorinated sulfones. This chemical synthesis pathway is crucial for the production of various fluorinated compounds, which are valuable in multiple scientific and industrial applications, showcasing the versatility and importance of such chemical transformations (Sharma, Gupta, Kumar, & Gupta, 1999).
Development of Aromatic Polyamides
A study conducted by Hsiao, Yang, and Lin (1999) on the synthesis of diphenylfluorene-based aromatic polyamides from bis(ether-carboxylic acid) reveals the development of materials with high thermal stability and solubility in organic solvents. These materials' properties, such as high glass transition temperatures and thermal degradation points, are critical for applications in high-performance polymers and coatings (Hsiao, Yang, & Lin, 1999).
Met Kinase Inhibitor Discovery
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, as outlined by Schroeder et al. (2009), represents a significant advancement in therapeutic agents targeting cancer. The development of these compounds underscores the importance of the chemical backbone shared with N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide in creating potent molecules for cancer treatment (Schroeder et al., 2009).
Antiproliferative Agents Synthesis
Pawar, Pansare, and Shinde (2018) synthesized a series of thiophene-sulfonamide derivatives demonstrating significant in-vitro antiproliferative activity against various cancer cell lines. This research illustrates the potential of structurally related compounds to serve as leads in the development of new anticancer drugs, highlighting the application of this compound in medicinal chemistry (Pawar, Pansare, & Shinde, 2018).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O3S2/c1-16-8-11-19(14-22(16)27)28-25(30)23-24(21(15-33-23)17-6-4-3-5-7-17)34(31,32)29(2)20-12-9-18(26)10-13-20/h3-15H,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVBPKWIAGAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
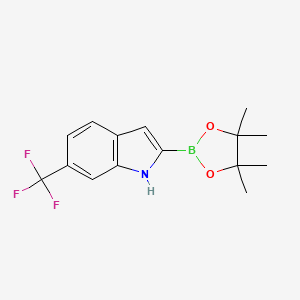
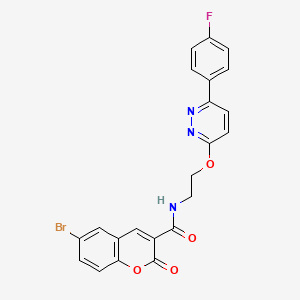
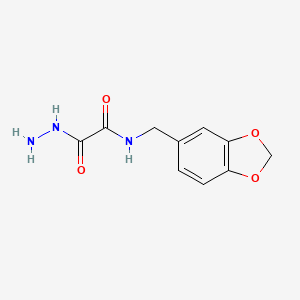


![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)
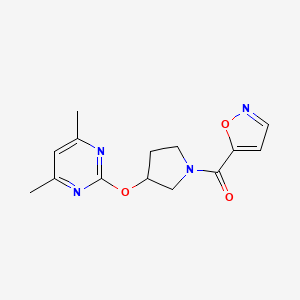
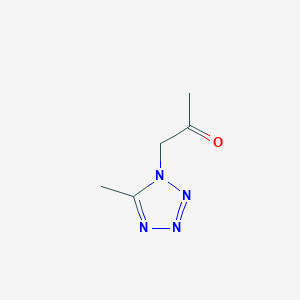
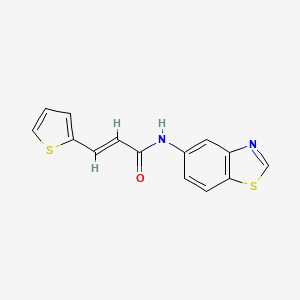
![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide](/img/structure/B2606576.png)
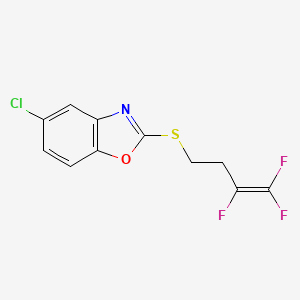
![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)
